Benzo(A)pyrene-6,12-dione
Overview
Description
Benzo(A)pyrene-6,12-dione is a derivative of Benzo(a)pyrene, a highly toxic and carcinogenic polycyclic aromatic hydrocarbon (PAH) . It is a crystalline, aromatic hydrocarbon consisting of five fused benzene rings . It contains a total of 36 bonds; 26 non-H bonds, 20 multiple bonds, 3 double bonds, 17 aromatic bonds, 5 six-membered rings, 6 ten-membered rings, 2 twelve-membered rings, and 2 ketones (aromatic) .
Synthesis Analysis
Benzo(A)pyrene-6,12-dione is formed during the incomplete combustion of organic matter at temperatures between 300 and 600°C . It is primarily found in automobile emissions, cigarette smoke, coal tar, and charcoal-broiled foods . Due to their lipophilic and hydrophobic characteristics, polycyclic aromatic hydrocarbon (PAH) finally accumulates in the food chain .
Molecular Structure Analysis
The molecular structure of Benzo(A)pyrene-6,12-dione consists of 20 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . It has a molecular weight of 282.292 Da . The structure includes 5 six-membered rings and 6 ten-membered rings .
Chemical Reactions Analysis
Benzo(A)pyrene-6,12-dione undergoes reversible, univalent oxidation-reduction cycles involving the corresponding benzo[a]pyrene diols and intermediate semiquinone radicals . Substantial amounts of hydrogen peroxide are produced during these autooxidations .
Physical And Chemical Properties Analysis
Benzo(A)pyrene-6,12-dione has a density of 1.4±0.1 g/cm³ and a boiling point of 531.9±50.0 °C at 760 mmHg . Its molar refractivity is 83.4±0.4 cm³ . It has 2 H bond acceptors and 0 H bond donors .
Scientific Research Applications
Environmental Monitoring and Analysis
- Air Particulate Matter Analysis : Benzo(a)pyrene-6,12-dione (B[a]P-6,12-dione) is a key product of oxidative degradation of Benzo[a]pyrene (B[a]P) in atmospheric conditions, particularly in air particulate matter. It has been observed that B[a]P dione concentrations in the air do not directly correlate with B[a]P and total carbon concentrations, but rather show a correlation with solar irradiation, suggesting a significant role in environmental monitoring and analysis (Koeber, Bayona, & Niessner, 1999).
Soil Remediation
- Fenton Oxidation for Soil Remediation : In a study on the treatment of Benzo(a)pyrene (B[a]P) in ethanol, it was found that Fenton oxidation effectively removed over 99.8% of B[a]P. This process generated B[a]P-1,6-, -3,6-, and -6,12-dione as oxidation products, which are known to have lower toxicity than B[a]P. This indicates a potential application in soil remediation, as these dione derivatives are more biodegradable and less harmful (Lee & Hosomi, 2001).
Understanding Carcinogenesis
- Role in Carcinogenesis : The quinone metabolites of benzo[a]pyrene, including B[a]P-6,12-dione, undergo univalent oxidation-reduction cycles involving corresponding benzo[a]pyrenediols and intermediate semiquinone radicals. These cycles, including the formation and decay of reactive oxygen species, are implicated in DNA strand scission and cellular damage, thus providing insights into the mechanisms of carcinogenesis (Lorentzen & Ts'o, 1977).
Environmental Health and Toxicology
- Formation and Toxicity of Free Radicals : The interaction of B[a]P with specific materials, such as Cu(II)-montmorillonite, leads to the formation of environmentally persistent free radicals (EPFRs). The transformation products, including B[a]P-6,12-dione, contribute to the generation of reactive oxygen species (ROS) that can cause oxidative stress and cellular damage. This has significant implications for understanding environmental health risks (Zhao et al., 2019).
Safety And Hazards
Benzo(A)pyrene-6,12-dione is a questionable carcinogen with experimental neoplastigenic data . Mutation data has been reported . When heated to decomposition, it emits acrid smoke and irritating fumes . It may cause an allergic skin reaction, genetic defects, cancer, and may damage fertility or the unborn child .
Future Directions
Future research could focus on further elucidating the mechanisms of Benzo(A)pyrene-6,12-dione’s photodegradation , as well as its effects on lipid metabolism . Additionally, the development of more effective methods for detecting and quantifying Benzo(A)pyrene-6,12-dione in environmental samples could be a valuable area of study .
properties
IUPAC Name |
benzo[b]pyrene-6,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-17-10-16-12-5-1-2-6-13(12)20(22)15-9-8-11-4-3-7-14(17)18(11)19(15)16/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJQJGAVYCLWJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=O)C4=CC=CC5=C4C3=C(C2=O)C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952916 | |
Record name | Benzo[pqr]tetraphene-6,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo(A)pyrene-6,12-dione | |
CAS RN |
3067-12-7, 64133-80-8 | |
Record name | Benzo[a]pyrene-6,12-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3067-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(a)pyrene-6,12-quinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)pyrene-6,12-dione, radical ion(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[pqr]tetraphene-6,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZO(A)PYRENE-6,12-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWW9F0H8TO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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